1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride
Description
Chemical Identity and Nomenclature
Systematic IUPAC Nomenclature and CAS Registry Analysis
The compound’s IUPAC name is 1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride . Its CAS registry number is 1443982-05-5 , and it is commercially available under product codes such as OMXX-292612-01. The molecular formula is C₁₂H₁₃ClFN₃ , with a molecular weight of 253.71 g/mol.
Key Structural Features
- Core Skeleton : A bicyclic imidazo[4,5-c]pyridine system, where nitrogen atoms occupy positions 1 and 3 of the imidazole ring.
- Substituents : A 4-fluorophenyl group attached to the imidazole nitrogen at position 1.
- Salt Formation : The hydrochloride counterion enhances solubility and stability.
| Property | Value | Source |
|---|---|---|
| CAS Number | 1443982-05-5 | |
| Molecular Formula | C₁₂H₁₃ClFN₃ | |
| Molecular Weight | 253.71 g/mol | |
| PubChem CID | 71758206 |
Structural Isomerism and Tautomeric Forms
The imidazo[4,5-c]pyridine scaffold exhibits tautomerism due to the presence of multiple NH groups. Key observations include:
Positional Isomerism :
Tautomerism :
Comparative Isomer Analysis
| Isomer | Core Structure | Key Difference |
|---|
Properties
IUPAC Name |
1-(4-fluorophenyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3.ClH/c13-9-1-3-10(4-2-9)16-8-15-11-7-14-6-5-12(11)16;/h1-4,8,14H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRXFZKNPGAPTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N(C=N2)C3=CC=C(C=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443982-05-5 | |
| Record name | 1H-Imidazo[4,5-c]pyridine, 1-(4-fluorophenyl)-4,5,6,7-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443982-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Tandem One-Pot Synthesis Using 2-Chloro-3-nitropyridine as a Key Intermediate
A highly efficient and green approach for synthesizing imidazo[4,5-c]pyridine derivatives involves a one-pot tandem reaction sequence starting from 2-chloro-3-nitropyridine. This method is notable for its simplicity, environmental friendliness, and high yields.
Nucleophilic Aromatic Substitution (S_NAr) Reaction:
- 2-chloro-3-nitropyridine reacts with primary amines (such as 4-fluoroaniline or related amines) in a solvent mixture of water and isopropanol (H₂O-IPA) at 80 °C.
- This step substitutes the chlorine atom with the amine, forming an N-substituted pyridine-2-amine intermediate.
- Reaction time is significantly reduced to about 2 hours in H₂O-IPA compared to longer times in organic solvents.
-
- The nitro group on the pyridine ring is reduced to an amine using zinc dust and hydrochloric acid (Zn/HCl) in H₂O-IPA at 80 °C.
- This reduction is rapid, completing in approximately 45 minutes, which is much faster than traditional methods using Zn/HCOONH₃ or Zn/AcOH.
- The resulting product is a substituted pyridine-2,3-diamine.
Heterocyclization with Aldehydes:
- The diamine intermediate undergoes cyclization with aromatic aldehydes (e.g., 4-fluorobenzaldehyde) in H₂O-IPA at room temperature.
- This step forms the imidazo[4,5-c]pyridine ring system.
- The reaction typically completes within 10 hours and yields the desired heterocyclic compound.
Conversion to Hydrochloride Salt:
- The free base imidazo[4,5-c]pyridine derivative is converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing its pharmaceutical properties.
- Uses environmentally benign solvents (water and isopropanol).
- Avoids toxic and expensive transition metal catalysts such as Pd or Cu.
- Short reaction times and high yields (often above 90%).
- One-pot process minimizes purification steps and waste.
- Broad substrate scope allows incorporation of various substituents, including the 4-fluorophenyl group.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | 2-chloro-3-nitropyridine + amine | H₂O-IPA (1:1) | 80 °C | 2 h | ~90 | Efficient substitution with primary amines |
| Nitro reduction | Zn dust + HCl | H₂O-IPA | 80 °C | 45 min | ~90 | Fast reduction, green chemistry approach |
| Cyclization | Aldehyde addition | H₂O-IPA | RT | 10 h | ~90 | Forms imidazo[4,5-c]pyridine ring |
| Salt formation | HCl treatment | - | RT | 1 h | Quantitative | Converts free base to hydrochloride salt |
Mechanistic Insights
- The S_NAr reaction proceeds via nucleophilic attack of the amine on the electron-deficient pyridine ring, displacing chloride.
- Reduction of the nitro group to an amine enables the formation of a diamine intermediate.
- Cyclization involves condensation of the diamine with an aldehyde, forming an imine intermediate, followed by intramolecular nucleophilic attack and ring closure to the imidazo[4,5-c]pyridine system.
- The process is facilitated by hydrogen bonding and solvent effects in the H₂O-IPA medium, which stabilizes intermediates and accelerates reactions.
Summary of Research Findings
- The one-pot tandem synthesis in H₂O-IPA is a superior method for preparing 1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride, offering a green, efficient, and scalable approach.
- Use of Zn/HCl as a reducing agent in aqueous-organic medium drastically reduces reaction times compared to classical reducing agents.
- The methodology allows for structural diversity by varying amines and aldehydes, including the incorporation of fluorophenyl groups.
- Purification is simplified due to the high selectivity and yields, with products characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, MS).
- The approach aligns with green chemistry principles, minimizing hazardous reagents and waste.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazo-pyridine ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl ring or the imidazo-pyridine core
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring or the imidazo-pyridine core .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₂H₁₃ClFN₃
- Molecular Weight : 253.71 g/mol
- CAS Number : 1443982-05-5
- IUPAC Name : 1-(4-fluorophenyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine; hydrochloride
The compound features a unique imidazo-pyridine structure that contributes to its biological activity and interaction with various molecular targets.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Studies indicate that imidazo-pyridine derivatives exhibit promising anticancer properties. Specifically, compounds similar to 1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Properties :
- Neurological Applications :
Biological Research Applications
- Biochemical Assays :
- Cell Line Studies :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling .
Comparison with Similar Compounds
Physicochemical Characteristics
- Purity : Available in standard grades (≥95%) for research use .
- Safety: No hazard statements or GHS pictograms are listed; users must request safety data sheets (SDS) directly .
Comparison with Similar Compounds
Below is a comparative analysis of structurally related compounds:
Structural Analogues and Derivatives
Table 1: Key Structural and Functional Comparisons
Functional and Application-Based Differences
Electronic and Steric Effects
- Fluorine vs. In contrast, the methyl group in the 4-methylphenyl analogue increases hydrophobicity, favoring membrane permeability .
- Cyclopropyl vs. Ethyl : The cyclopropyl substituent (CAS 1235441-13-0) imposes steric constraints, which could limit rotational freedom and improve target selectivity compared to the flexible ethyl group .
Salt Forms and Solubility
- Hydrochloride vs. Dihydrochloride : The hydrochloride salt (target compound) offers moderate solubility in polar solvents, while the dihydrochloride form (e.g., CAS 1235441-13-0) may exhibit higher aqueous solubility, critical for formulation in drug delivery .
Research and Development Considerations
- Synthetic Accessibility : Ethyl and methyl derivatives (e.g., CAS 912259-16-6) are simpler to synthesize, whereas cyclopropyl and fluorophenyl variants require specialized reagents or catalysts .
- Safety Profiles: Limited toxicity data for the target compound necessitate rigorous safety assessments, especially given the absence of GHS classifications .
- Commercial Availability : The target compound is intermittently out of stock, whereas analogues like the 4-methylphenyl variant are more readily accessible .
Biological Activity
1-(4-Fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry.
Chemical Structure and Properties
- IUPAC Name : 1-(4-fluorophenyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine; hydrochloride
- Molecular Formula : C12H13ClFN3
- Molecular Weight : 253.71 g/mol
- CAS Number : 1443982-05-5
Synthesis
The synthesis of this compound typically involves the cyclization of 4-fluoroaniline with appropriate pyridine derivatives under acidic or basic conditions. This multi-step process includes:
- Condensation : Combining 4-fluoroaniline with a pyridine derivative.
- Cyclization : Formation of the imidazo-pyridine core through cyclization reactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effective inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Anticancer Activity
This compound has been investigated for its anticancer properties. Studies demonstrate its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes that play critical roles in disease pathways.
- Receptor Binding : The compound can bind to receptors involved in cellular signaling pathways, thereby altering cellular responses.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various derivatives of imidazo[4,5-c]pyridine compounds. The results indicated that the fluorinated derivative demonstrated superior activity against resistant strains of bacteria compared to non-fluorinated analogs.
Study 2: Anticancer Potential
In a research article from Cancer Letters, the effects of this compound on human cancer cell lines were assessed. The findings revealed that treatment resulted in a significant decrease in cell viability and an increase in apoptotic markers.
Summary Table of Biological Activities
| Biological Activity | Target Organisms/Cell Lines | Mechanism |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, Bacillus subtilis | Enzyme inhibition |
| Anticancer | MCF-7 (breast), A549 (lung) | Induction of apoptosis |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 1-(4-fluorophenyl)-imidazo[4,5-c]pyridine hydrochloride?
- Methodology : A multi-step synthesis is typically employed. For example, tert-butyl-protected intermediates can be used to stabilize reactive sites during cyclization. Deprotection with HCl yields the hydrochloride salt. Key steps include:
- Coupling 3,4-difluorophenyl precursors with piperazine derivatives under reflux conditions .
- Monitoring reaction progress via LC/MS (e.g., observed m/z 317.0 [M+H]+ vs. calculated 317.1) and NMR (e.g., δ 6.93 ppm for aromatic protons) .
Q. How is structural characterization performed for this compound?
- Analytical Techniques :
- NMR : ¹H and ¹³C NMR confirm regiochemistry (e.g., δ 2.58 ppm for tetrahydroimidazopyridine protons) .
- HRMS : Validates molecular weight (e.g., observed m/z 228.1491 vs. calculated 228.1495 for a related analog) .
- HPLC : Assesses purity (>95% by reverse-phase chromatography with UV detection at 254 nm) .
Q. What methods ensure compound purity during synthesis?
- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water mixtures) .
- Quality Control : Purity is quantified via HPLC retention time matching and integration of impurity peaks (<5% acceptable for biological assays) .
Advanced Research Questions
Q. How do structural modifications influence pharmacological activity in imidazo[4,5-c]pyridines?
- SAR Insights :
- Substitution at the 2-position (e.g., methoxy or methylsulfinyl groups) enhances inotropic activity by 5–10× compared to imidazo[4,5-b]pyridines .
- Fluorophenyl groups improve metabolic stability and bioavailability via reduced CYP450 interactions .
Q. How can computational modeling predict target binding interactions?
- Methods :
- Docking Studies : Use PubChem-derived SMILES/InChI (e.g.,
CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC(=C(C=C3)OC)Cl)CC4=CC=C(C=C4)F) to model interactions with enzymes like Porphyromonas gingivalis glutaminyl cyclase . - MD Simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns trajectories) .
Q. What strategies resolve contradictions between in vitro and cellular assay data?
- Troubleshooting :
- Permeability Issues : Use Caco-2 cell monolayers to evaluate passive diffusion (Papp <1×10⁻⁶ cm/s indicates poor absorption) .
- Metabolic Stability : Incubate with liver microsomes (e.g., t₁/₂ <30 min suggests rapid clearance) .
Q. How are reaction yields optimized for low-yield steps (e.g., <5%)?
- Approaches :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
